molecular formula C56H44N2 B15249511 N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine

N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine

Katalognummer: B15249511
Molekulargewicht: 745.0 g/mol
InChI-Schlüssel: MHDPSZLABGCAQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine is a complex organic compound with the molecular formula C56H44N2. This compound is known for its unique structure, which includes four p-tolyl groups attached to a bianthracene core. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine typically involves the reaction of 9,9’-bianthracene-10,10’-diamine with p-tolyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as chromatography and crystallization are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted bianthracenes .

Wissenschaftliche Forschungsanwendungen

N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N10,N10,N10’,N10’-Tetra-p-tolyl-9,9’-bianthracene-10,10’-diamine
  • N10,N10’-Diphenyl-N10,N10’-dinaphthyl-9,9’-bianthracene-10,10’-diamine
  • 9,10-Bis[N,N-di(p-tolyl)amino]anthracene
  • 10,10’-Dibromo-9,9’-bianthracene
  • 2,7,9,9-Tetramethyl-9,10-dihydroacridine

Uniqueness

N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine is unique due to its specific arrangement of p-tolyl groups and its bianthracene core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C56H44N2

Molekulargewicht

745.0 g/mol

IUPAC-Name

10-[10-(4-methyl-N-(4-methylphenyl)anilino)anthracen-9-yl]-N,N-bis(4-methylphenyl)anthracen-9-amine

InChI

InChI=1S/C56H44N2/c1-37-21-29-41(30-22-37)57(42-31-23-38(2)24-32-42)55-49-17-9-5-13-45(49)53(46-14-6-10-18-50(46)55)54-47-15-7-11-19-51(47)56(52-20-12-8-16-48(52)54)58(43-33-25-39(3)26-34-43)44-35-27-40(4)28-36-44/h5-36H,1-4H3

InChI-Schlüssel

MHDPSZLABGCAQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.